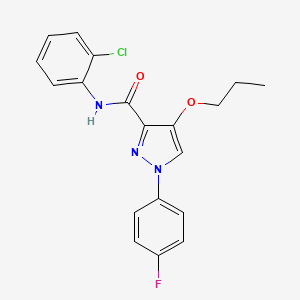![molecular formula C23H23ClN4O4S B2912632 7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-75-3](/img/no-structure.png)
7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one” is a complex organic molecule. It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound’s structure, has been the subject of recent research . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Aplicaciones Científicas De Investigación
- Starting from 4-chlorobenzoic acid, researchers synthesized 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity .
- Sulfonamide derivatives, including compound 7, have a wide range of biological activities . These compounds have revolutionized medicine as antibiotics.
- Sulfonamide derivatives have been reported to possess antifungal properties . Explore whether compound 7 exhibits similar effects against fungal pathogens.
- Some sulfonamide derivatives have herbicidal properties for agricultural applications . Could compound 7 be effective in weed control?
- Certain 1,3,4-thiadiazoles, structurally related to compound 7, have displayed anticonvulsant properties . Investigate whether compound 7 shares this activity.
- Compound 7’s synthesis involved several steps, including esterification, hydrazination, salt formation, and cyclization . Optimize its synthetic route for scalability and yield.
Antiviral Activity
Biological Activity
Antifungal Properties
Herbicidal Potential
Anticonvulsant Activity
Chemical Synthesis and Optimization
Mecanismo De Acción
Direcciones Futuras
The compound’s high specific affinity for histamine H1 receptor suggests potential for further development in the treatment of allergies and related conditions . Additionally, the synthesis of piperazine derivatives is an active area of research , suggesting potential for the development of new synthetic methods and applications for this compound.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorophenylpiperazine with 4-oxobutyl chloride to form the intermediate, which is then reacted with 8-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione to yield the final product.", "Starting Materials": [ "3-chlorophenylpiperazine", "4-oxobutyl chloride", "8-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione" ], "Reaction": [ "Step 1: 3-chlorophenylpiperazine is reacted with 4-oxobutyl chloride in the presence of a base such as triethylamine to form the intermediate 4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl chloride.", "Step 2: The intermediate is then reacted with 8-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione in the presence of a base such as potassium carbonate to yield the final product, 7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] } | |
Número CAS |
688054-75-3 |
Nombre del producto |
7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Fórmula molecular |
C23H23ClN4O4S |
Peso molecular |
486.97 |
Nombre IUPAC |
7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C23H23ClN4O4S/c24-15-3-1-4-16(11-15)26-7-9-27(10-8-26)21(29)5-2-6-28-22(30)17-12-19-20(32-14-31-19)13-18(17)25-23(28)33/h1,3-4,11-13H,2,5-10,14H2,(H,25,33) |
Clave InChI |
ZBHVRMUWVDJPKE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



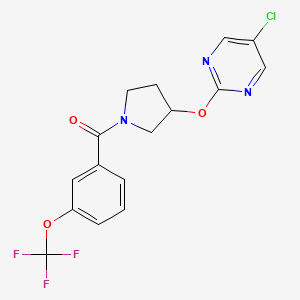
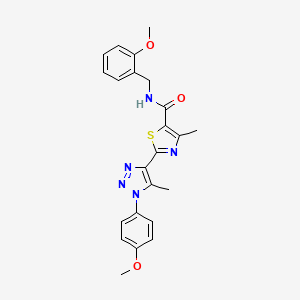
![Bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2912552.png)
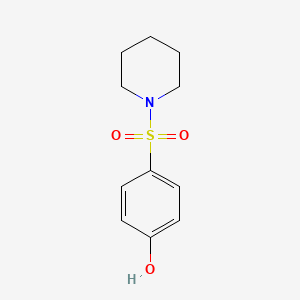

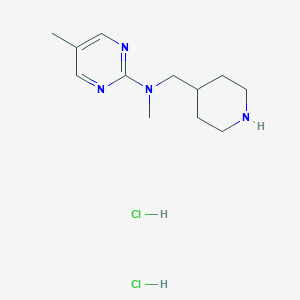
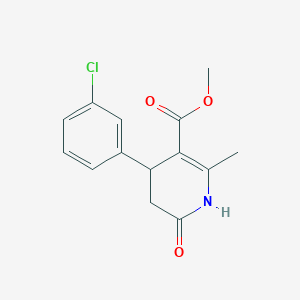
![(Z)-1-benzyl-3-(((2,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2912560.png)




